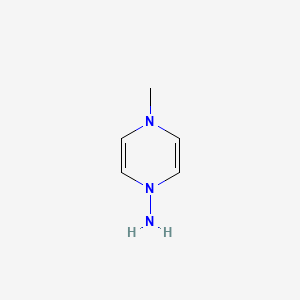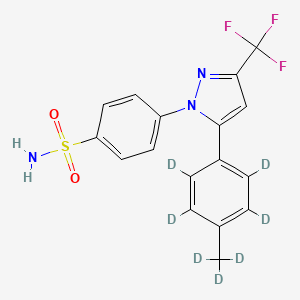![molecular formula C20H19FINO B585869 [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone CAS No. 1346600-15-4](/img/structure/B585869.png)
[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone: is a synthetic compound belonging to the class of indole-based cannabinoids. These compounds are known for their interaction with cannabinoid receptors in the brain, which can lead to psychoactive effects. The presence of fluorine, iodine, and deuterium atoms in its structure makes it a subject of interest for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pentyl chain is replaced by fluorine.
Iodination and Deuteration: The phenyl ring is iodinated using iodine and a suitable oxidizing agent. Deuteration is achieved by using deuterated reagents or solvents during the synthesis to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the fluoropentyl chain.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, this compound is used as a model to study the effects of halogenation and deuteration on the reactivity and stability of indole derivatives. It also serves as a precursor for synthesizing other complex molecules.
Biology
Biologically, it is studied for its interaction with cannabinoid receptors, which can help in understanding the mechanisms of psychoactive substances and developing therapeutic agents for neurological disorders.
Medicine
In medicine, research focuses on its potential as a therapeutic agent for conditions such as chronic pain, anxiety, and epilepsy due to its interaction with the endocannabinoid system.
Industry
Industrially, it can be used in the development of new materials with specific electronic or optical properties due to the presence of fluorine and iodine atoms.
作用机制
The compound exerts its effects primarily through binding to cannabinoid receptors (CB1 and CB2) in the brain. This interaction modulates neurotransmitter release, leading to various physiological and psychoactive effects. The presence of deuterium can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to longer-lasting effects.
相似化合物的比较
Similar Compounds
AM-2201: Another synthetic cannabinoid with a similar indole core but different substituents.
JWH-018: A well-known synthetic cannabinoid with a similar mechanism of action.
UR-144: Features a cyclopropyl group instead of the fluoropentyl chain.
Uniqueness
The unique combination of fluorine, iodine, and deuterium in [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone makes it distinct in terms of its chemical stability, metabolic profile, and potential therapeutic applications. The deuterium atoms, in particular, can significantly alter the compound’s pharmacok
属性
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2/i2D,4D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIIZFINPPEMC-ZXBLQHTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)I)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)

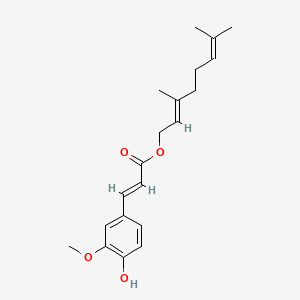
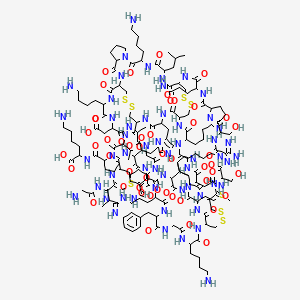
![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)
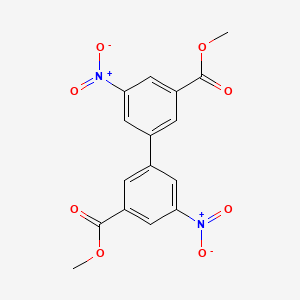
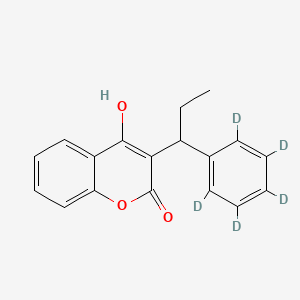
![3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one](/img/structure/B585802.png)
